molecular formula C5H8 B1346968 1,4-Pentadiene CAS No. 591-93-5

1,4-Pentadiene

Cat. No. B1346968
CAS RN: 591-93-5
M. Wt: 68.12 g/mol
InChI Key: QYZLKGVUSQXAMU-UHFFFAOYSA-N
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Description

1,4-Pentadiene, also known as Penta-1,4-diene or Allylethylene, is a colorless liquid . It is less dense than water and insoluble in water . The molecular formula of 1,4-Pentadiene is C5H8 .


Synthesis Analysis

1,4-Pentadiene can be used as a precursor in the synthesis of (+)-isolysergol, phosphorinanes, and lithium pentadienyl complexes . A study showed that modified K–Ce/ZrSi catalysts with acid–base sites were synthesized for the production of 1,3-pentadiene from 1,4-pentanediol .


Molecular Structure Analysis

The molecular weight of 1,4-Pentadiene is 68.1170 . The IUPAC Standard InChI of 1,4-Pentadiene is InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2,5H2 .


Chemical Reactions Analysis

1,4-Pentadiene may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release gaseous hydrogen . A study suggested that the Fe-O-Fe motif can match well the energy levels of Fe2 minority β-spin d orbitals and pentadiene moiety π* orbitals, and thus significantly lower the activation barrier of cis, cis -1,4-pentadiene moiety in the vesicle membrane .


Physical And Chemical Properties Analysis

1,4-Pentadiene is a colorless liquid . It is less dense than water and insoluble in water . The vapor of 1,4-Pentadiene may cause dizziness or suffocation .

Scientific Research Applications

Mechanism of Action

Target of Action

1,4-Pentadiene is an organic compound that primarily targets polyunsaturated fatty acids . These fatty acids, such as linoleic acid, α-linolenic acid, and arachidonic acid, contain 1,4-pentadiene groups . The compound’s interaction with these targets leads to a variety of biochemical reactions .

Mode of Action

1,4-Pentadiene interacts with its targets through a process known as lipid peroxidation . This process is facilitated by the weakness of doubly allylic C-H bonds in the polyunsaturated fatty acids, leading to the formation of pentadienyl radicals . The compound can also undergo exothermic polymerization reactions in the presence of various catalysts or initiators .

Biochemical Pathways

The interaction of 1,4-Pentadiene with polyunsaturated fatty acids affects several biochemical pathways. One of these is the cyclooxygenase (COX) pathway, where the compound plays a role in the generation of prostanoids, including thromboxane and prostaglandins . Another affected pathway is the lipoxygenase pathway, which involves the hydroperoxidation of polyunsaturated fatty acids containing cis, cis-1,4-pentadiene moieties .

Pharmacokinetics

The compound’s molecular weight of 681170 may influence its bioavailability.

Result of Action

The action of 1,4-Pentadiene leads to a range of reactions with oxygen. Products of these reactions include fatty acid hydroperoxides, epoxy-hydroxy polyunsaturated fatty acids, jasmonates, divinylether fatty acids, and leaf aldehydes . Some of these derivatives are signaling molecules, some are used in plant defense, and some are precursors to other metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Pentadiene. For instance, the compound may undergo autoxidation upon exposure to air, forming explosive peroxides . Furthermore, it may react vigorously with strong oxidizing agents and exothermically with reducing agents to release gaseous hydrogen .

Safety and Hazards

1,4-Pentadiene is extremely flammable and may be fatal if swallowed and enters airways . It may react vigorously with strong oxidizing agents . Contact may irritate skin and eyes . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

1,4-Pentadiene can be used as a precursor in the synthesis of (+)-isolysergol, phosphorinanes, and lithium pentadienyl complexes . More research is needed to explore its potential applications.

properties

IUPAC Name

penta-1,4-diene
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2,5H2
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InChI Key

QYZLKGVUSQXAMU-UHFFFAOYSA-N
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Canonical SMILES

C=CCC=C
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Molecular Formula

C5H8
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DSSTOX Substance ID

DTXSID8060456
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Molecular Weight

68.12 g/mol
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Physical Description

1,4-pentadiene appears as a colorless liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)
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Boiling Point

78.8 °F at 760 mmHg (USCG, 1999)
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Flash Point

40 °F (USCG, 1999)
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Density

0.6608 at 68 °F (USCG, 1999) - Less dense than water; will float
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Product Name

1,4-Pentadiene

CAS RN

591-93-5
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Melting Point

-234.9 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,4-pentadiene?

A1: 1,4-Pentadiene has a molecular formula of C5H8 and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic data is available for 1,4-pentadiene?

A2: Researchers have characterized 1,4-pentadiene using various spectroscopic techniques. High-resolution VUV photoabsorption spectra have been recorded over the wavelength range of 115-247 nm []. ¹H NMR, ¹³C NMR, IR, and HRMS analysis have also been used to confirm the structure of synthesized derivatives of 1,4-pentadiene [].

Q3: How does the structure of 1,4-pentadiene influence its reactivity?

A3: The presence of two non-conjugated double bonds in 1,4-pentadiene makes it susceptible to various reactions like cyclization, polymerization, and addition reactions. It can act as both a diene and a dienophile in Diels-Alder reactions [, ].

Q4: Can 1,4-pentadiene undergo cyclization reactions in the presence of catalysts?

A4: Yes, 1,4-pentadiene can be converted to cyclopentene via a hydrocarbonylating cyclization reaction in the presence of metal carbonyl catalysts and carbon monoxide and hydrogen or water []. The yield of cyclopentanone is significantly higher with substituted 1,4-pentadienes compared to unsubstituted 1,4-pentadiene [].

Q5: How is 1,4-pentadiene used in polymerization reactions?

A5: 1,4-Pentadiene can be copolymerized with other monomers, such as acrylonitrile, using radical initiators []. The presence of Lewis acids, such as ZnCl2 and Al(Et)3, can enhance the rate of copolymerization and promote alternating cyclocopolymer formation [].

Q6: Is 1,4-pentadiene utilized in any industrial processes?

A6: Yes, 1,4-pentadiene is a valuable precursor in the manufacturing of synthetic rubbers, particularly for specialty rubbers with enhanced properties [, ].

Q7: Have there been any computational studies on the reactions of 1,4-pentadiene?

A7: Yes, computational studies have been employed to investigate the reaction mechanisms and energetics of 1,4-pentadiene. Density functional theory (DFT) calculations have been used to study the oxygen activation mechanism in a lipoxygenase model reaction using 1,4-pentadiene [].

Q8: Have there been any theoretical studies on the structure and properties of 1,4-pentadiene?

A8: Yes, ab initio calculations have been performed to study the electronic states of 1,4-pentadiene. These calculations provide valuable information about the valence and Rydberg transitions in the molecule [].

Q9: How does the substitution pattern on 1,4-pentadiene affect its reactivity?

A9: The position and nature of substituents on the 1,4-pentadiene backbone can significantly influence its reactivity. For example, alkyl substitution at the 3,3-positions leads to enhanced yields of cyclopentanones in hydrocarbonylating cyclization reactions compared to unsubstituted 1,4-pentadiene [].

Q10: Have any studies explored the relationship between the structure of 1,4-pentadiene derivatives and their biological activity?

A10: Yes, researchers have investigated the structure-activity relationships of 1,5-diaryl-1,4-pentadiene-3-ones, which are C5-curcuminoids, for their antitumor activity. These studies have identified key structural features that contribute to their potency [].

Q11: What is known about the stability of 1,4-pentadiene under various conditions?

A11: 1,4-Pentadiene is a flammable liquid and should be handled with care, avoiding exposure to heat, sparks, and open flames. Its storage stability and compatibility with various materials are crucial considerations for safe handling and transportation.

Q12: How is 1,4-pentadiene typically analyzed and quantified?

A13: Gas chromatography (GC) is commonly used to analyze and quantify 1,4-pentadiene in reaction mixtures [].

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